molecular formula C13H17NO4 B14011300 N-Cbz-L-isovaline

N-Cbz-L-isovaline

Cat. No.: B14011300
M. Wt: 251.28 g/mol
InChI Key: ISERAAKYCOAGDW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(phenylmethoxy)carbonyl]isovaline can be synthesized through the reaction of isovaline with benzyl chloroformate. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of N-[(phenylmethoxy)carbonyl]isovaline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

Mechanism of Action

The primary mechanism of action for N-[(phenylmethoxy)carbonyl]isovaline involves its role as a protecting group in peptide synthesis. The benzyloxycarbonyl group protects the amino group of isovaline during peptide bond formation, preventing unwanted side reactions. The protecting group can be selectively removed under mild conditions, allowing for the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(phenylmethoxy)carbonyl]isovaline is unique due to its branched side chain, which provides steric hindrance and enhances its stability during peptide synthesis. This makes it particularly useful in the synthesis of peptides with complex structures .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-methyl-2-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C13H17NO4/c1-3-13(2,11(15)16)14-12(17)18-9-10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,14,17)(H,15,16)/t13-/m0/s1

InChI Key

ISERAAKYCOAGDW-ZDUSSCGKSA-N

Isomeric SMILES

CC[C@@](C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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